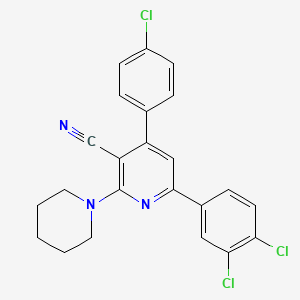
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-piperidinonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-piperidinonicotinonitrile is a useful research compound. Its molecular formula is C23H18Cl3N3 and its molecular weight is 442.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Structure and Conformation
The molecular structure and conformational studies of related piperidine derivatives reveal insights into their chemical behavior and potential interactions. For example, the piperidine ring of certain molecules is found in a chair form, with dihedral angles between chlorophenyl rings indicating specific spatial arrangements (Balamurugan, Thiruvalluvar, Butcher, Manimekalai, & Jayabharathi, 2007). Such structural information is crucial for understanding how these compounds may interact with biological targets or participate in chemical reactions.
Synthesis and Characterization
Research into the synthesis and characterization of related compounds provides valuable methodologies for creating and analyzing similar chemical entities. Techniques such as the reaction of 2-acetyl thiophene with chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate illustrate pathways to obtain derivatives of the compound (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011).
Biological Activities
Studies on the biological activities of structurally similar compounds, such as their antimicrobial and antitumor properties, suggest potential research applications for "4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-piperidinonicotinonitrile". For instance, certain derivatives have been shown to exhibit favorable antimicrobial activities, hinting at possible therapeutic applications (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).
特性
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-piperidin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3N3/c24-17-7-4-15(5-8-17)18-13-22(16-6-9-20(25)21(26)12-16)28-23(19(18)14-27)29-10-2-1-3-11-29/h4-9,12-13H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFUPQDSXPMZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
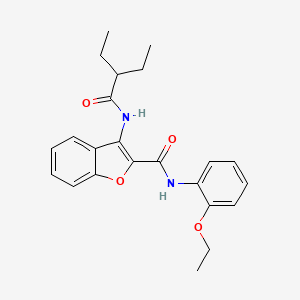
![1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2885772.png)
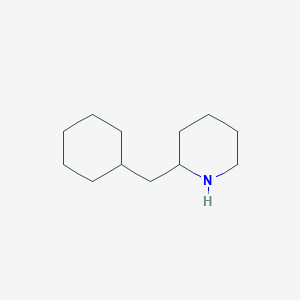
![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2885777.png)
![N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2885778.png)
![2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2885779.png)
![1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2885780.png)
![1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2885782.png)
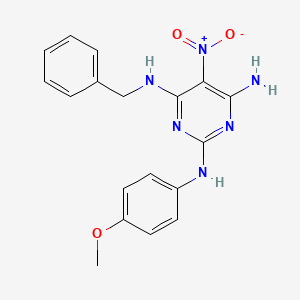
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2885786.png)
![1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2885787.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2885789.png)
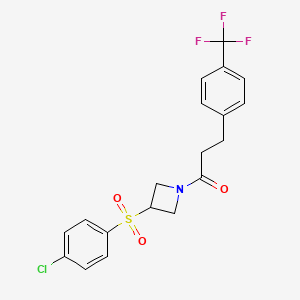
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2885794.png)
